Cas no 158991-23-2 (Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester)
![Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester structure](https://fr.kuujia.com/scimg/cas/158991-23-2x500.png)
158991-23-2 structure
Nom du produit:Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester
Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester
- Cam-4261
- CI-1021
- PD-154075
- QK6IAJLA0M
- UNII-QK6IAJLA0M
- 158991-23-2
- PD 154075
- BDBM50101416
- DTXSID201107758
- Carbamic acid, N-((1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-(((1S)-1-phenylethyl)amino)ethyl)-, 2-benzofuranylmethyl ester
- [2-(1H-Indol-3-yl)-1-methyl-1-(1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzofuran-2-ylmethyl ester
- 1-BENZOFURAN-2-YLMETHYL (1R)-1-(1H-INDOL-3-YLMETHYL)-1-METHYL-2-OXO-2-[[(1S)-1-PHENYLETHYL]AMINO]ETHYLCARBAMATE
- 2-Benzofuranylmethyl N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]carbamate
- SCHEMBL2139814
- 2-benzofuranylmethoxycarbonyl-alpha-methyltryptophan-N-(1-phenylethyl)amide
- Carbamic acid, N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-, 2-benzofuranylmethyl ester
- CHEMBL307488
- [(R)-2-(3H-Indol-3-yl)-1-methyl-1-((S)-1-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzofuran-2-ylmethyl ester
-
- Piscine à noyau: InChI=1S/C30H29N3O4/c1-20(21-10-4-3-5-11-21)32-28(34)30(2,17-23-18-31-26-14-8-7-13-25(23)26)33-29(35)36-19-24-16-22-12-6-9-15-27(22)37-24/h3-16,18,20,31H,17,19H2,1-2H3,(H,32,34)(H,33,35)
- La clé Inchi: IVIQHHCTWSXXCT-UHFFFAOYSA-N
- Sourire: O=C(NC(C(NC(C1=CC=CC=C1)C)=O)(C)CC1=CNC2=CC=CC=C12)OCC1=CC2=CC=CC=C2O1
Propriétés calculées
- Qualité précise: 495.21597
- Masse isotopique unique: 495.21580641g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 9
- Complexité: 787
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.4
- Surface topologique des pôles: 96.4Ų
Propriétés expérimentales
- Le PSA: 96.36
Carbamic acid,N-[(1R)-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]-,2-benzofuranylmethyl ester Littérature connexe
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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